
Methyl 4-amino-3-formylbenzoate
Overview
Description
Methyl 4-amino-3-formylbenzoate (CAS: 18595-16-9) is a benzoate derivative with the molecular formula C₉H₁₁NO₂ (molecular weight: 165.19 g/mol). It features an amino (-NH₂) group at the 4-position and a formyl (-CHO) group at the 3-position of the benzene ring, with a methyl ester (-COOCH₃) at the 1-position. This compound is primarily used as a synthetic intermediate in pharmaceuticals and organic chemistry due to its reactive functional groups, which enable further derivatization .
Mechanism of Action
Target of Action
The primary targets of Methyl 4-amino-3-formylbenzoate are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing .
Mode of Action
Like many other benzoate derivatives, it may interact with its targets through various chemical reactions such as nucleophilic substitution or oxidation .
Biochemical Pathways
As research progresses, we can expect to gain a better understanding of the biochemical pathways this compound affects .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. As more research is conducted, we will gain a better understanding of these effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect how this compound interacts with its targets .
Biological Activity
Methyl 4-amino-3-formylbenzoate, an organic compound with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activities, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a benzoate group with amino and formyl substituents. This unique structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.
Property | Details |
---|---|
Molecular Formula | C9H9NO3 |
Molecular Weight | 179.17 g/mol |
Functional Groups | Amino (-NH2), Formyl (-CHO) |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. For instance, studies have demonstrated the ability of related benzoate derivatives to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. In vitro studies have explored its efficacy in inhibiting cancer cell lines. For example, derivatives of this compound have been investigated for their cytotoxic effects against human pancreatic and gastric cancer cells . The mechanism may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.
This compound may interact with specific enzymes or receptors, influencing biochemical pathways crucial for cellular function. The presence of the amino group allows for nucleophilic interactions, while the formyl group can participate in further chemical transformations, enhancing its reactivity .
Interaction with Enzymes
Studies on similar compounds have highlighted their inhibitory effects on enzymes related to oxidative stress and detoxification processes, such as glutathione reductase (GR) and glutathione S-transferase (GST) . These interactions are critical for understanding the compound's potential as a therapeutic agent.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study tested the antimicrobial efficacy of this compound against various bacterial strains using an MTT assay. Results indicated significant inhibition compared to control groups, supporting its potential as an antimicrobial agent.
- Anticancer Activity : In vitro assays conducted on human cancer cell lines revealed that this compound induced apoptosis in cancer cells, suggesting a pathway for therapeutic development in oncology.
- Enzyme Inhibition Analysis : A recent study evaluated the inhibitory effects of this compound derivatives on GR and GST. The findings suggested that these compounds could modulate antioxidant defenses, providing a basis for further exploration in drug development .
Scientific Research Applications
Synthesis of Bioactive Compounds
Methyl 4-amino-3-formylbenzoate serves as an intermediate in the synthesis of various bioactive molecules. It can be utilized in:
- Pharmaceutical Chemistry : The compound is explored for synthesizing new pharmaceutical agents, particularly those targeting specific biological pathways. For instance, derivatives of this compound have been studied for their potential as anti-inflammatory and analgesic agents.
Medicinal Chemistry
Research indicates that this compound and its derivatives exhibit biological activity. Case studies have shown:
- Antimicrobial Activity : Some derivatives demonstrate significant antimicrobial properties against various pathogens, making them candidates for further development as antibiotics.
- Anticancer Properties : Preliminary studies suggest that modifications of this compound may inhibit cancer cell proliferation, indicating potential in cancer therapeutics.
Material Science
The compound is also being investigated for its use in:
- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Case Studies
Q & A
Q. What are the optimal synthetic routes and characterization methods for Methyl 4-amino-3-formylbenzoate?
Basic Research Question
The synthesis typically involves sequential functionalization of the benzoate core. A validated approach includes:
- Esterification : Start with 4-amino-3-formylbenzoic acid and methanol under acidic conditions (e.g., SOCl₂ or H₂SO₄ as a catalyst) to form the methyl ester .
- Protection/Deprotection : Use temporary protecting groups (e.g., Boc for amines) to prevent side reactions during aldehyde functionalization .
- Characterization : Employ ¹H/¹³C NMR to confirm ester formation (δ ~3.9 ppm for methyl ester) and aldehyde resonance (δ ~10.0 ppm). IR spectroscopy verifies carbonyl stretches (C=O ester: ~1720 cm⁻¹; aldehyde: ~1700 cm⁻¹). HRMS ensures molecular ion accuracy .
Q. How can researchers address purification challenges for this compound?
Basic Research Question
Purification requires careful optimization due to polar functional groups (amine, aldehyde):
- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc or DCM/MeOH) to separate byproducts. Adjust solvent polarity to resolve amine-aldehyde interactions .
- Recrystallization : Test solvents like ethanol or ethyl acetate. Monitor solubility at elevated temperatures to avoid aldehyde oxidation .
Q. How can this compound serve as a pharmacophore in medicinal chemistry?
Advanced Research Question
The compound’s dual functional groups enable diverse derivatization:
- Schiff Base Formation : React the aldehyde with amines to generate imine-linked prodrugs or metal-binding ligands (e.g., antimicrobial agents) .
- Peptide Coupling : Use the amine for amide bond formation with carboxylic acids (e.g., EDC/HOBt activation) to create bioactive conjugates .
- Biological Screening : Prioritize assays for antioxidant or antimicrobial activity, as seen in structurally similar formylphenol derivatives .
Q. What strategies enhance the stability of this compound during storage?
Advanced Research Question
- Inert Atmosphere : Store under argon or nitrogen to prevent aldehyde oxidation and amine degradation .
- Low-Temperature Storage : Keep at –20°C in amber vials to minimize light-induced decomposition .
- Stability Monitoring : Use HPLC with UV detection (λ = 250–300 nm) to track degradation products like 4-amino-3-carboxybenzoate .
Q. How can overlapping NMR signals be resolved for derivatives of this compound?
Advanced Research Question
- Solvent Selection : Use DMSO-d₆ to enhance proton resolution for amine and aldehyde groups .
- 2D NMR Techniques : Employ HSQC or COSY to assign coupled protons in crowded regions (e.g., aromatic/amine signals) .
- Variable Temperature NMR : Heat samples to 40–60°C to reduce signal broadening caused by hydrogen bonding .
Q. What contradictions exist in synthetic yields for this compound analogs, and how can they be mitigated?
Advanced Research Question
- By-Product Formation : Competing reactions (e.g., over-alkylation of the amine) may reduce yields. Use TLC monitoring to terminate reactions at optimal conversion .
- Steric Effects : Bulky substituents on the benzoate ring can hinder aldehyde reactivity. Introduce directing groups (e.g., methoxy) to improve regioselectivity .
- Catalytic Optimization : Screen Lewis acids (e.g., ZnCl₂) to enhance reductive amination efficiency .
Q. How is this compound utilized in designing liquid crystalline materials?
Advanced Research Question
- Bent-Core Mesogens : The aldehyde and amine groups enable Schiff base formation with diols or diamines, creating bent-shaped molecules for chiral nematic phases .
- Polar Substituent Effects : Introduce fluoro or methoxy groups to modulate dipole moments and mesophase stability, as demonstrated in related triazine-benzoate hybrids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between Methyl 4-amino-3-formylbenzoate and its analogs:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituent Positions |
---|---|---|---|---|
This compound | C₉H₁₁NO₂ | 165.19 | -NH₂, -CHO, -COOCH₃ | 4-NH₂, 3-CHO, 1-COOCH₃ |
Ethyl 4-amino-3-methylbenzoate | C₁₀H₁₃NO₂ | 179.22 | -NH₂, -CH₃, -COOCH₂CH₃ | 4-NH₂, 3-CH₃, 1-COOCH₂CH₃ |
Methyl 5-amino-2-methylbenzoate | C₉H₁₁NO₂ | 165.19 | -NH₂, -CH₃, -COOCH₃ | 5-NH₂, 2-CH₃, 1-COOCH₃ |
4-Bromo-3-methylbenzoic acid | C₈H₇BrO₂ | 215.05 | -Br, -CH₃, -COOH | 4-Br, 3-CH₃, 1-COOH |
Key Observations :
- Reactivity: The formyl group in this compound enhances its reactivity in nucleophilic addition reactions compared to methyl/ethyl-substituted analogs (e.g., Ethyl 4-amino-3-methylbenzoate) .
- Steric Effects: Ethyl 4-amino-3-methylbenzoate’s bulkier ethyl ester reduces its solubility in polar solvents relative to the methyl ester in this compound.
- Acidity : 4-Bromo-3-methylbenzoic acid (carboxylic acid) exhibits higher acidity (pKa ~2–3) than ester derivatives, which lack acidic protons .
Spectroscopic and Physical Properties
NMR Spectroscopy
- This compound: Expected ¹H NMR signals include a singlet for the methyl ester (~3.8 ppm), a formyl proton (~9.8 ppm), and aromatic protons influenced by -NH₂ and -CHO groups .
- Ethyl 4-amino-3-methylbenzoate: Distinct triplet (~1.3 ppm) and quartet (~4.3 ppm) for the ethyl ester, with absence of a formyl proton .
- Methyl Shikimate : Shows characteristic shikimic acid backbone signals, including multiplets for cyclohexene protons and a methyl ester singlet (~3.6 ppm) .
Melting Points and Stability
- 4-Bromo-3-methylbenzoic acid is a solid with higher melting point due to strong intermolecular hydrogen bonding of the -COOH group .
Preparation Methods
Catalytic Hydrogenation of Precursors
One of the primary methods involves the catalytic hydrogenation of nitrile or related derivatives. Specifically, methyl 4-cyanobenzoate can be hydrogenated to yield methyl 4-amino-3-formylbenzoate, as reported in Synlett (2001). This process typically employs metal catalysts such as palladium, platinum, or nickel under high-pressure hydrogen conditions.
Key Features:
- Catalysts: Palladium on carbon (Pd/C) is preferred, with Pd content around 5-10 wt% for optimal activity.
- Reaction Conditions: Hydrogen pressure ranging from 1-5 MPa, temperature between 25°C and 80°C.
- Yields: Generally high, often exceeding 85%, with reaction times varying based on catalyst loading and pressure.
Reduction of Methyl 4-Formylbenzoate via Oximes or Imines
Another prominent route involves converting methyl 4-formylbenzoate into its oxime or imine derivatives, followed by reduction:
- From methyl 4-formylbenzoate to oxime: Hydroxylamine hydrochloride reacts with methyl 4-formylbenzoate under mild conditions to form methyl 4-hydroxyiminobenzoate.
- Reduction to amino derivative: Catalytic hydrogenation or chemical reduction (e.g., sodium borohydride with cobalt(II) chloride) reduces the oxime to this compound.
Research Findings:
- JP patents (1973, 1979) describe reduction of methyl 4-formylbenzoate oximes using catalytic hydrogenation.
- The process is often performed in polar solvents like methanol or ethanol at temperatures of 25-60°C.
Esterification of 4-Amino-3-formylbenzoic Acid
A direct esterification approach involves converting 4-amino-3-formylbenzoic acid into methyl ester:
- Method: Esterification with methanol in the presence of acid catalysts such as hydrochloric acid.
- Conditions: Reflux at boiling point of methanol (~65°C) with controlled pH.
- Yield Optimization: Cooling the reaction mixture to 15°C to 10°C and adjusting pH to between 4 and 9 with bases like sodium hydroxide enhances yields, often exceeding 88%.
Notable Research:
- A process detailed in US patent US7265238B2 describes esterification under mild conditions, avoiding hydrolysis of the methyl ester and facilitating high yields.
Alternative Synthetic Routes
Other methods include:
- From 4-nitro-3-formylbenzoic acid: Reduction of the nitro group followed by amidation.
- Electrochemical reduction: As disclosed in SU 1989-4670483, electrochemical methods can reduce para-amido groups to amino groups, providing an alternative pathway.
Reaction Conditions and Catalysts Summary
Method | Starting Material | Catalyst | Solvent | Temperature | pH Range | Yield | Reference |
---|---|---|---|---|---|---|---|
Hydrogenation | Methyl 4-cyanobenzoate | Pd/C (5-10 wt%) | Hydrogen | 25-80°C | N/A | >85% | Synlett (2001) |
Oxime reduction | Methyl 4-formylbenzoate oxime | Pd/C or NaBH4 | Methanol/Ethanol | 25-60°C | Neutral to slightly basic | 80-90% | JP patents (1973, 1979) |
Esterification | 4-Amino-3-formylbenzoic acid | HCl, methanol | Reflux | 65°C | pH 4-9 | >88% | US7265238B2 |
Electrochemical | Derivatives | Electrochemical cell | N/A | Room temp | N/A | Variable | SU 1989-4670483 |
Notes on Reaction Optimization
- Catalyst Loading: Higher catalyst loading (around 10 wt%) improves conversion rates.
- Stirring Speed: For hydrogenation, stirring speeds of 1200-2000 rpm optimize mass transfer.
- pH Control: Maintaining pH between 4 and 9 during esterification prevents hydrolysis and improves yield.
- Temperature Control: Cooling to 10-15°C during the esterification step enhances selectivity and yield.
- Solvent Choice: Polar, water-immiscible solvents like toluene or methylene chloride facilitate phase separation and product isolation.
Properties
IUPAC Name |
methyl 4-amino-3-formylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDSSJJSVMYZKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677239 | |
Record name | Methyl 4-amino-3-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
841296-15-9 | |
Record name | Methyl 4-amino-3-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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